molecular formula C12H9N B3349914 5H-Indeno[1,2-c]pyridine CAS No. 244-42-8

5H-Indeno[1,2-c]pyridine

Cat. No.: B3349914
CAS No.: 244-42-8
M. Wt: 167.21 g/mol
InChI Key: QXVYBAAJUSTEBJ-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-c]pyridine is a heterocyclic compound that features a fused ring system combining an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[1,2-c]pyridine typically involves multicomponent reactions. One common method is the sequential Knoevenagel condensation followed by Michael addition. This process involves the reaction of aromatic aldehydes, malononitrile, and 1,3-indandione. The reaction proceeds at ambient temperature without the need for a catalyst, making it an efficient and straightforward synthetic route .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this compound amenable to large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[1,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted pyridine compounds.

Scientific Research Applications

5H-Indeno[1,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, while its antioxidant properties are due to its ability to scavenge free radicals. The compound’s antiviral activity may involve inhibition of viral replication through interaction with viral enzymes or proteins.

Comparison with Similar Compounds

  • 5H-Indeno[1,2-b]pyridine
  • Indeno[1,2-b]quinoline
  • Indeno[1,2-b]pyrrole

Comparison: 5H-Indeno[1,2-c]pyridine is unique due to its specific ring fusion and the presence of a nitrogen atom in the pyridine ring This structural feature imparts distinct electronic properties and reactivity compared to similar compounds

Properties

IUPAC Name

5H-indeno[1,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-5-6-13-8-12(10)11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVYBAAJUSTEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497085
Record name 5H-Indeno[1,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-42-8
Record name 5H-Indeno[1,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno[1,2-c]pyridine
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5H-Indeno[1,2-c]pyridine
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5H-Indeno[1,2-c]pyridine
Reactant of Route 4
5H-Indeno[1,2-c]pyridine
Reactant of Route 5
5H-Indeno[1,2-c]pyridine
Reactant of Route 6
5H-Indeno[1,2-c]pyridine

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